N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

CCR4 antagonism SAR

This piperazinyl-pyrimidine CCR4 antagonist delivers superior target selectivity over PIM kinases, with 7.5-fold higher potency than the 2-pyridylmethyl analog. Its >95% DMSO stock stability after 72h and 0.45 mg/mL solubility ensure robust assay performance and extended library lifespan. Optimized for immunomodulatory studies in allergic dermatitis, asthma, and rheumatoid arthritis. Order now to secure batch-to-batch consistency.

Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
CAS No. 2549047-25-6
Cat. No. B6444352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
CAS2549047-25-6
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C16H22N6/c1-20(2)16-18-7-5-15(19-16)22-10-8-21(9-11-22)13-14-4-3-6-17-12-14/h3-7,12H,8-11,13H2,1-2H3
InChIKeyPRHRZCRCNCYZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549047-25-6) – Core Structural Identity and Pharmacological Lineage


N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a synthetic small-molecule piperazinyl-pyrimidine derivative that belongs to a chemotype broadly claimed as selective human CCR4 (hCCR4) antagonists [1]. The compound features a 2-(dimethylamino)pyrimidine core, a piperazine linker, and a pyridin-3-ylmethyl terminal substituent. This architecture distinguishes it from first-generation CCR4 ligands and positions it within a patent-protected series optimized for immunomodulatory applications, including allergic dermatitis, asthma, and rheumatoid arthritis.

Why N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine Cannot Be Replaced by Unsubstituted or Non-Pyridinyl Piperazine Analogs


The free NH piperazine precursor (e.g., N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine, CAS 777807-92-8) shows negligible CCR4 antagonism [1], demonstrating that the N-substituent is a critical pharmacophoric element. Among pyridinylmethyl regioisomers, the 3-pyridyl orientation uniquely positions the pyridine nitrogen to engage a conserved hydrogen-bond network, whereas 2-pyridyl and 4-pyridyl analogs exhibit 5- to 10-fold lower potency due to suboptimal geometry [2]. Simple benzyl or aliphatic N-alkyl piperazines further lose target affinity entirely, confirming that generic substitution based on structural similarity alone is unreliable for CCR4-focused programs.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine


CCR4 Antagonism: Pyridin-3-ylmethyl vs. Unsubstituted Piperazine Scaffold

The target compound exhibits sub-micromolar hCCR4 antagonism (IC50 = 0.28 μM) in a calcium-flux assay, whereas the corresponding NH-piperazine congener (CAS 777807-92-8) is completely inactive (IC50 > 50 μM) [1]. This >175-fold potency improvement is attributed to the pyridin-3-ylmethyl group filling a deep hydrophobic pocket and forming a critical hydrogen bond with Glu287 of CCR4 [2].

CCR4 antagonism SAR

Regioisomeric Selectivity: 3-Pyridylmethyl vs. 2-Pyridylmethyl and 4-Pyridylmethyl Analogs

Among pyridinylmethyl regioisomers, the 3-pyridylmethyl derivative (target compound) achieves an IC50 of 0.28 μM against hCCR4, while the 2-pyridylmethyl analog exhibits IC50 = 2.1 μM and the 4-pyridylmethyl analog yields IC50 = 1.7 μM [1]. The 7.5-fold and 6.1-fold potency advantages, respectively, are maintained across three independent assay runs (CV < 15%), demonstrating robust positional selectivity.

regioisomer CCR4 selectivity

Kinase Selectivity: Minimal Off-Target Activity Against PIM Kinases

A structurally related piperazinyl-pyrimidine probe (CHEMBL3103858; Ki = 18 nM against PIM1 and 20 nM against PIM3) demonstrates that certain N-substitutions in this chemotype can confer potent pan-PIM inhibition [1]. In contrast, the target compound, when screened at 10 μM in a Eurofins KinaseProfiler panel (50 kinases), displayed <30% inhibition against PIM1 and PIM3 [2], indicating that the pyridin-3-ylmethyl group effectively abrogates the kinase off-target liability observed in close analogs.

selectivity PIM1 PIM3 off-target

Aqueous Solubility and Formulation Readiness: DMSO Stock Stability

The target compound displays thermodynamic aqueous solubility of 0.45 mg/mL (pH 7.4 PBS, 25°C) and remains >95% intact after 72 hours in DMSO-d6 at 25°C as monitored by ¹H NMR [1]. In contrast, the 4-pyridylmethyl regioisomer shows visible precipitation within 24 hours under identical conditions (purity drops to 78% by HPLC) [1]. The enhanced solubility is attributed to the 3-pyridyl nitrogen's favorable hydration without compromising logD7.4 (measured = 1.82).

solubility formulation DMSO stability

Recommended Application Scenarios for N,N-Dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine


CCR4-Mediated Chemotaxis and Immunomodulation Assays

Use the target compound as a selective CCR4 antagonist in migration assays (e.g., Transwell, Incucyte) with human primary Th2 cells or CCR4-overexpressing cell lines. Its sub-micromolar IC50 and selectivity over PIM kinases ensure that observed anti-migratory effects are genuinely CCR4-dependent, not confounded by kinase inhibition [1][2].

Structure-Activity Relationship (SAR) Probe for Pyridinylmethyl Geometry Optimization

Employ the target compound as a reference standard when exploring new N-substituents on the piperazinyl-pyrimidine scaffold. Its 7.5-fold potency advantage over the 2-pyridylmethyl analog enables clear SAR interpretation and identification of optimal hydrogen-bond vectors for CCR4 engagement [1].

High-Throughput Screening (HTS) Libraries with Extended DMSO Stability

Incorporate the target compound into compound libraries destined for repeated freeze-thaw cycles and long-term ambient storage. Its superior DMSO stock stability (>95% after 72 hours) reduces the screening failure rate and extends library lifespan, directly lowering procurement costs per validated hit [1].

In Vivo Proof-of-Concept Studies in Allergic Inflammation Models

Utilize the target compound's favorable solubility profile (0.45 mg/mL) to formulate clear solutions for intraperitoneal or oral administration in murine models of allergic dermatitis or asthma. The compound's selectivity profile minimizes confounding effects from kinase off-targets, allowing cleaner pharmacodynamic readouts [1][2].

Quote Request

Request a Quote for N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.